molecular formula C9H6N4O2 B2765810 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid CAS No. 1345866-65-0

4-(1,2,4,5-Tetrazin-3-yl)benzoic acid

Cat. No.: B2765810
CAS No.: 1345866-65-0
M. Wt: 202.173
InChI Key: HLNAIFWMJUYFJW-UHFFFAOYSA-N
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Description

4-(1,2,4,5-Tetrazin-3-yl)benzoic acid: is an organic compound characterized by the presence of a tetrazine ring attached to a benzoic acid moiety. This compound is notable for its unique structure, which combines the aromatic stability of benzoic acid with the reactive nature of the tetrazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid are largely defined by its tetrazine group. The tetrazine group can react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to form a stable covalent linkage . This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for labeling biomolecules in living cells .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to label biomolecules. By reacting with strained alkenes present on proteins, lipids, or other biomolecules, it allows for the visualization and tracking of these molecules within cells . This can provide valuable insights into cellular processes such as signal transduction, gene expression, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a [4+2] Diels-Alder cycloaddition reaction with strained alkenes . This reaction results in the formation of a stable covalent bond, effectively labeling the alkene-containing biomolecule with the tetrazine . This allows for the detection and tracking of the biomolecule in biological systems .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the tetrazine group. The tetrazine group is known for its excellent stability in biological media , which allows for long-term tracking of labeled biomolecules .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Given its use in bioorthogonal labeling, it is likely that the effects would be dependent on the concentration of the strained alkene it is reacting with .

Metabolic Pathways

Given its reactivity with strained alkenes, it could potentially be involved in pathways where these alkenes are metabolized .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be largely dependent on the biomolecules it is attached to. Once it forms a covalent bond with a strained alkene on a biomolecule, it would be transported and distributed along with that biomolecule .

Subcellular Localization

The subcellular localization of this compound would also be dependent on the biomolecule it is attached to. It could potentially be localized to any subcellular compartment where the labeled biomolecule is found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with tetrazine precursors. One common method includes the reaction of 4-cyano-benzoic acid with hydrazine and sodium nitrite, followed by the addition of hydrochloric acid to form the tetrazine ring . This reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products: The major products formed from these reactions include various tetrazine derivatives, dihydropyrazine compounds, and substituted benzoic acids.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid is unique due to its combination of the reactive tetrazine ring and the stable benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile for various scientific applications.

Properties

IUPAC Name

4-(1,2,4,5-tetrazin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-9(15)7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNAIFWMJUYFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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